p-Tolylboronic acid
Overview
Description
P-Tolylboronic acid, also known as 4-Methylphenylboronic acid, 4-Tolueneboronic acid, 4-Tolylboronic acid, p-Tolueneboronic acid, NSC 62870, or p-Methylbenzeneboronic acid, is a boronic acid derivative . It has a linear formula of CH3C6H4B(OH)2 and a molecular weight of 135.96 .
Synthesis Analysis
P-Tolylboronic acid is used as a reagent in various chemical reactions. It is used in Palladium (Pd)-catalyzed direct arylation, Direct Palladium (II)-Catalyzed Synthesis, and Palladium-catalyzed arylation by Suzuki-Miyaura cross-coupling in water .Molecular Structure Analysis
The molecular structure of p-Tolylboronic acid consists of a benzene ring with a methyl group (CH3) and a boronic acid group (B(OH)2) attached to it .Chemical Reactions Analysis
P-Tolylboronic acid is involved in various chemical reactions. It is used in Palladium (Pd)-catalyzed direct arylation, Direct Palladium (II)-Catalyzed Synthesis, and Palladium-catalyzed arylation by Suzuki-Miyaura cross-coupling in water .Physical And Chemical Properties Analysis
P-Tolylboronic acid has a molecular weight of 135.96 and a linear formula of CH3C6H4B(OH)2 . It has a melting point of 256-263 °C .Scientific Research Applications
Fructose Sensing
p-Tolylboronic acid has been explored for its potential in fructose sensing. Studies utilizing 13C NMR spectroscopy in neutral nonaqueous and alkaline aqueous solutions have shown that p-tolylboronic acid can form complexes with D-fructose. These complexes are integral to the development of boronic acid-based fructose sensors. The ability of p-tolylboronic acid to form cyclic boronic esters with fructose under various conditions has been a significant area of research (Norrild & Eggert, 1996).
Cross-Coupling Reactions in Organic Synthesis
p-Tolylboronic acid plays a crucial role in organic synthesis, particularly in cross-coupling reactions. It has been used in the cross-coupling of arylboronic acids with chloropyridines and electron-deficient chloroarenes, catalyzed by polymer-bound palladium complexes. This methodology is significant in the synthesis of biaryls, a class of compounds with various industrial applications (Inada & Miyaura, 2000).
Solubility Studies
Research has been conducted on the solubility of p-tolylboronic acid in carbon dioxide at elevated pressures. These studies are crucial for understanding the physical properties of p-tolylboronic acid in different environmental conditions, which can have implications in various industrial processes (Leeke et al., 2004).
Catalytic Applications
p-Tolylboronic acid has been used in catalytic processes, such as the rhodium-catalyzed conjugate addition to α,β-unsaturated carbonyl compounds. This use demonstrates its versatility as a reagent in catalyzing significant organic reactions (Itooka et al., 2001).
In Radical Formation
Studies have shown that p-tolylboronic acid can react with radical-forming substances, playing a role in the formation of aryl radicals. This property is crucial in the field of radical chemistry, with implications in synthetic methodologies (Kruglova, 1967).
Safety And Hazards
P-Tolylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
While specific future directions for p-Tolylboronic acid are not mentioned in the search results, its use as a reagent in various chemical reactions suggests that it will continue to be an important compound in chemical synthesis .
Relevant Papers The relevant papers retrieved discuss the use of p-Tolylboronic acid in various chemical reactions, including Palladium (Pd)-catalyzed direct arylation, Direct Palladium (II)-Catalyzed Synthesis, and Palladium-catalyzed arylation by Suzuki-Miyaura cross-coupling in water . Another paper discusses the sulfur-arylation of sulfenamides via Chan-Lam coupling with boronic acids .
properties
IUPAC Name |
(4-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWQNIMLAISTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
Record name | 4-methylphenylboronic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205836 | |
Record name | p-Tolueneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolylboronic acid | |
CAS RN |
5720-05-8 | |
Record name | p-Tolylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5720-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Tolueneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tolylboronic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Tolueneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-TOLUENEBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJM4GM7K66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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